2-(2,4-Difluorophenyl)benzaldehyde
Overview
Description
2-(2,4-Difluorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is commonly used in various fields of research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzene with benzaldehyde under specific conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol . Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as organolithium compounds and Grignard reagents are often used for substitution reactions.
Major Products
The major products formed from these reactions include 2-(2,4-Difluorophenyl)benzoic acid, 2-(2,4-Difluorophenyl)benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(2,4-Difluorophenyl)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . Additionally, its unique structure allows it to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)benzaldehyde can be compared with other similar compounds, such as:
2,4-Difluorobenzaldehyde: Similar structure but lacks the additional phenyl ring, resulting in different chemical properties and reactivity.
2,6-Difluorobenzaldehyde: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.
2,5-Difluorobenzaldehyde: Another isomer with different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for a wide range of applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNYBGBUTBEDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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